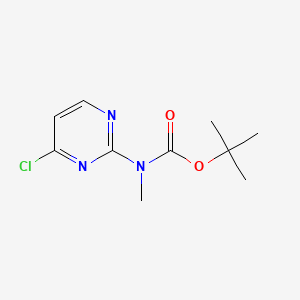

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reaction of 4-chloropyrimidine with tert-butyl chloroformate: This step involves the formation of an intermediate compound.

Reaction of the intermediate with methylamine: This step leads to the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:

tert-Butyl (2-chloropyrimidin-4-yl)carbamate: This compound has a similar structure but differs in the position of the chlorine atom.

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: This compound has a pyridine ring instead of a pyrimidine ring.

tert-Butyl (4-chloropyridin-2-yl)carbamate: This compound also has a pyridine ring and differs in the position of the chlorine atom .

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Actividad Biológica

Tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a chemical compound with significant biological activity, particularly in pharmacological research. Its structure, featuring a chlorinated pyrimidine ring, a tert-butyl group, and a carbamate functional group, contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure

- Molecular Formula: C₉H₁₂ClN₃O

- Molecular Weight: Approximately 243.69 g/mol

- Structural Features:

- Tert-butyl group enhances lipophilicity.

- Chlorinated pyrimidine ring modulates enzyme interactions.

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. The chloropyrimidine moiety is known to influence various biochemical pathways, which can be summarized as follows:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction: It may interact with receptors that play critical roles in neurotransmission and cellular signaling.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:

- It acts as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .

- In vitro studies have demonstrated its ability to prevent amyloid beta peptide aggregation, a key factor in Alzheimer's pathology .

Case Studies

-

Astrocyte Cell Protection:

- A study assessed the protective effects of the compound on astrocytes exposed to amyloid beta (Aβ) 1-42. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls .

- The mechanism involved a reduction in pro-inflammatory cytokines such as TNF-α and oxidative stress markers .

-

In Vivo Studies:

- In animal models, the compound was tested for its ability to mitigate cognitive deficits induced by scopolamine. While it showed some protective effects, the results were less pronounced compared to established treatments like galantamine .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₂ClN₃O | Contains a chlorinated pyrimidine | Inhibits β-secretase and acetylcholinesterase |

| tert-butyl (5-chloropyrimidin-2-yl)(methyl)carbamate | C₉H₁₂ClN₃O | Different chlorine position | Similar enzyme inhibition profile |

| tert-butyl (4-chloropyridin-2-yl)(methyl)carbamate | C₉H₁₂ClN₂O₂ | Contains a pyridine instead of pyrimidine | Varies in receptor binding characteristics |

Applications in Medicinal Chemistry

This compound is being explored for several applications:

- Drug Development: Its properties make it a candidate for developing new therapeutic agents targeting neurodegenerative disorders.

- Research Tool: It serves as a valuable tool for studying enzyme mechanisms and receptor interactions.

Propiedades

IUPAC Name |

tert-butyl N-(4-chloropyrimidin-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-12-6-5-7(11)13-8/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFKXEMZBDDGCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856110 |

Source

|

| Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240594-10-8 |

Source

|

| Record name | tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.